![molecular formula C13H12FLiN2O3 B2596728 Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-84-0](/img/structure/B2596728.png)

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

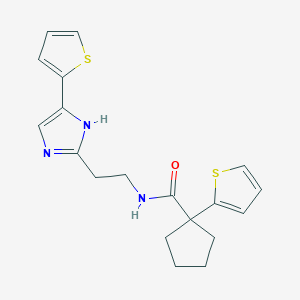

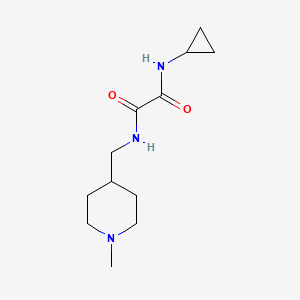

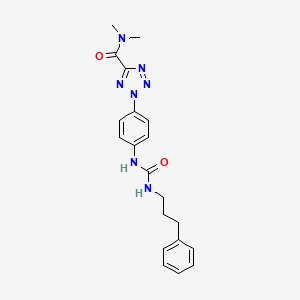

The compound contains several structural components including a lithium atom, a fluorine atom, a tetrahydropyran ring, and a benzimidazole ring. Tetrahydropyran is a six-membered ring with one oxygen atom . Benzimidazole is a fused aromatic ring containing a benzene and an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring and the benzimidazole ring would contribute to the rigidity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might undergo electrophilic substitution reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the lithium atom might make it reactive with water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is involved in the synthesis of various heterocyclic compounds due to its reactive nature. In one study, fluoroalkyl-substituted lithium 1,3-diketonates were reacted with different hydrazines to produce hetaryl-substituted pyrazoles, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles (N. S. Boltacheva et al., 2014). Another research focused on benzimidazole and imidazole lithium salts, highlighting their potential in high voltage lithium-ion battery electrolytes due to their electrochemical stability (J. Scheers et al., 2010).

Electrochemical Applications

The study by Scheers et al. also demonstrates the relevance of such lithium salts in the development of advanced battery technologies, indicating their potential in improving the energy density and stability of lithium-ion batteries. This is particularly important for applications requiring high energy efficiency and longevity, such as electric vehicles and portable electronic devices (J. Scheers et al., 2010).

Mécanisme D'action

Target of action

Benzo[d]imidazole is a common motif in many biologically active compounds and is known to interact with various enzymes and receptors .

Mode of action

Without specific information, it’s hard to describe the exact mode of action of “Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate”. The benzo[d]imidazole moiety often forms hydrogen bonds with its target, which could lead to changes in the target’s function .

Biochemical pathways

Compounds containing a tetrahydropyran ring are often involved in the synthesis of many natural products .

Pharmacokinetics

The presence of a tetrahydropyran ring might influence its solubility and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

lithium;7-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYDDZMTGOZEG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)